molecular formula C12H16OS B13461760 2-(Ethylthio)-1-(p-tolyl)propan-1-one

2-(Ethylthio)-1-(p-tolyl)propan-1-one

Cat. No.: B13461760
M. Wt: 208.32 g/mol
InChI Key: HPIKGYISSRTMPR-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(p-tolyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of an ethylthio group attached to the second carbon atom and a p-tolyl group attached to the first carbon atom of the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(p-tolyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with ethylthiol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then subjected to oxidation to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product through techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-ethylsulfanyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-14-10(3)12(13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3

InChI Key

HPIKGYISSRTMPR-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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